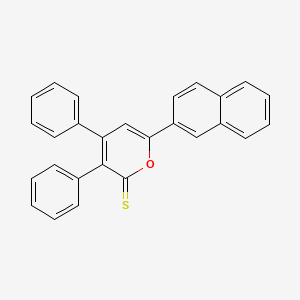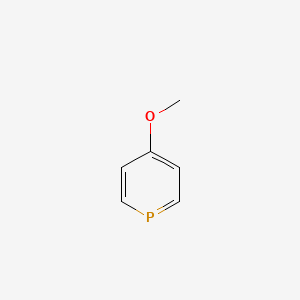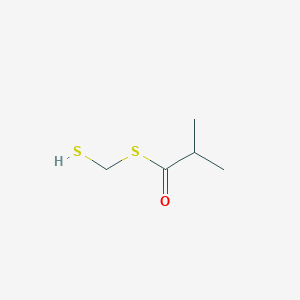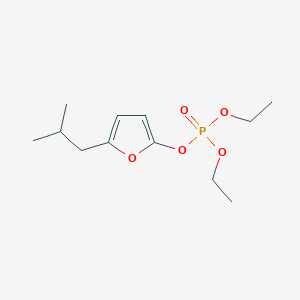
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione is a complex organic compound that belongs to the class of pyran derivatives. This compound is characterized by its unique structure, which includes a naphthalene ring, two phenyl groups, and a pyran-2-thione core. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione typically involves multi-step organic reactions. One common method involves the cyclocondensation of naphthalene derivatives with appropriate phenyl-substituted reagents under controlled conditions. The reaction is often catalyzed by acids or bases, and the temperature and solvent used can significantly influence the yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the pyran core.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Aplicaciones Científicas De Investigación
6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to modulate biological pathways.
Mecanismo De Acción
The mechanism by which 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Naphthalene derivatives: Compounds like 2-naphthylamine and 1-naphthol share structural similarities with 6-(Naphthalen-2-yl)-3,4-diphenyl-2H-pyran-2-thione.
Phenyl-substituted pyrans: Compounds such as 3,4-diphenyl-2H-pyran-2-one have similar core structures but differ in functional groups.
Uniqueness
The uniqueness of this compound lies in its combination of a naphthalene ring with a pyran-2-thione core, which imparts distinct chemical reactivity and potential biological activity. This combination is not commonly found in other related compounds, making it a valuable subject of study in various research fields .
Propiedades
Número CAS |
645401-29-2 |
|---|---|
Fórmula molecular |
C27H18OS |
Peso molecular |
390.5 g/mol |
Nombre IUPAC |
6-naphthalen-2-yl-3,4-diphenylpyran-2-thione |
InChI |
InChI=1S/C27H18OS/c29-27-26(21-12-5-2-6-13-21)24(20-10-3-1-4-11-20)18-25(28-27)23-16-15-19-9-7-8-14-22(19)17-23/h1-18H |
Clave InChI |
QJRVSIHSQKCRNE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=S)OC(=C2)C3=CC4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[1-[2-[(1,3-benzodioxol-5-ylmethyl)amino]ethyl]-2-[2-(1H-imidazol-1-yl)-6-methyl-4-pyrimidinyl]-3-pyrrolidinyl]-4-Thiazolecarboxylic acid ethyl ester](/img/structure/B12608376.png)



![6-Methyl-5-[(trimethylsilyl)ethynyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B12608398.png)
![2-Acetyl-9-chloro-1-methyl-3,6-dihydro-7H-pyrrolo[3,2-f]quinolin-7-one](/img/structure/B12608404.png)

![2,4-Dimethylpyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B12608414.png)
propanedinitrile](/img/structure/B12608418.png)
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)




